molecular formula C17H15FN2O3S B12131924 N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide

N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide

Katalognummer: B12131924
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: GGUOUJHUHFPDTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 5-fluorobenzoic acid, under acidic conditions.

    Introduction of the Propanamide Moiety: The propanamide group can be introduced by reacting the benzothiazole intermediate with 2-(2-methoxyphenoxy)propanoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require further research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    5-Fluorobenzothiazole: A fluorinated derivative with similar properties.

    2-(2-Methoxyphenoxy)propanoic acid: A precursor used in the synthesis.

Uniqueness

N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide is unique due to the combination of the benzothiazole core with the fluorine atom and the methoxyphenoxy group, which may confer specific biological activities and properties not found in other compounds.

Eigenschaften

Molekularformel

C17H15FN2O3S

Molekulargewicht

346.4 g/mol

IUPAC-Name

N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C17H15FN2O3S/c1-10(23-14-6-4-3-5-13(14)22-2)16(21)20-17-19-12-9-11(18)7-8-15(12)24-17/h3-10H,1-2H3,(H,19,20,21)

InChI-Schlüssel

GGUOUJHUHFPDTC-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC1=NC2=C(S1)C=CC(=C2)F)OC3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.